molecular formula C17H23FN2O2 B2789532 N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]BUTANAMIDE CAS No. 1421467-35-7

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]BUTANAMIDE

Cat. No.: B2789532
CAS No.: 1421467-35-7
M. Wt: 306.381
InChI Key: AOGAJTCYEKKUCZ-UHFFFAOYSA-N
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Description

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]BUTANAMIDE is a synthetic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 3-fluorophenyl intermediate through halogenation reactions.

    Pyrrolidinone Ring Formation: The next step involves the formation of the pyrrolidinone ring via cyclization reactions.

    Coupling Reaction: The fluorophenyl intermediate is then coupled with the pyrrolidinone ring under specific reaction conditions, such as the use of coupling reagents and catalysts.

    Butyramide Addition: Finally, the butyramide moiety is introduced through amidation reactions, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]BUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents.

Scientific Research Applications

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound’s unique chemical properties make it valuable in industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]BUTANAMIDE include:

    N-(3-(3-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)butyramide: A compound with a chlorophenyl group instead of a fluorophenyl group.

    N-(3-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)butyramide: A compound with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of this compound lies in its specific fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-2-5-16(21)19-12-15(20-9-4-8-17(20)22)11-13-6-3-7-14(18)10-13/h3,6-7,10,15H,2,4-5,8-9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGAJTCYEKKUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(CC1=CC(=CC=C1)F)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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